molecular formula C10H17ClN4O B2617352 (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride CAS No. 1909287-06-4

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

Cat. No. B2617352
CAS RN: 1909287-06-4
M. Wt: 244.72
InChI Key: SGLXHJKAGTYPRL-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods. In

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. Specifically, a compound showed excellent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and potent MurB enzyme inhibitory activity (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

  • Piperazine derivatives have been studied for their potential anticonvulsant activity, with certain compounds showing protection against seizures in animal models. Additionally, these compounds demonstrated antimicrobial activities against bacteria and fungi (Aytemi̇r, Çalış, & Özalp, 2004).

Dopamine Receptor Partial Agonists

  • Aromatic piperazines, especially those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, have been developed as high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders (Möller et al., 2017).

Synthesis and Characterization of Derivatives

  • Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine, demonstrating potential economical routes for the production of active pharmaceutical ingredients (Kesarkar, Kashid, & Sukthankar, 2021).

Interaction with Cannabinoid Receptor

  • Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into its potent and selective antagonistic effect on the CB1 cannabinoid receptor, contributing to the understanding of cannabinoid receptor ligand interactions (Shim et al., 2002).

Antimicrobial Activity

  • New pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against organisms such as E. coli and S. aureus. Some compounds showed promising results in inhibiting bacterial growth (Hassan, 2013).

Carbon Dioxide Capture

  • Concentrated, aqueous solutions of piperazine have been studied for their application in carbon dioxide (CO2) capture by absorption/stripping, showing resistance to thermal degradation and oxidation, which are advantageous for energy savings in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Serotonin Receptor Agonist

  • 1-(m-Trifluoromethylphenyl)-piperazine has been studied for its inhibitory effect on serotonin binding in rat brain membranes and its potential as a serotonin receptor agonist (Fuller, Snoddy, Mason, & Molloy, 1978).

Genotoxicity Studies

  • Analysis of the genotoxicity potential of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a potent 5-HT2C agonist, revealed metabolism-dependent mutagenicity, providing insights into its metabolic activation and interaction with DNA (Kalgutkar et al., 2007).

properties

IUPAC Name

[(2S)-2-methylpiperazin-1-yl]-(1-methylpyrazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-8-5-11-3-4-14(8)10(15)9-6-12-13(2)7-9;/h6-8,11H,3-5H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLXHJKAGTYPRL-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CN(N=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)C2=CN(N=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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